molecular formula C25H48O4 B12790679 Diethyl octadecylpropanedioate CAS No. 7154-71-4

Diethyl octadecylpropanedioate

Cat. No.: B12790679
CAS No.: 7154-71-4
M. Wt: 412.6 g/mol
InChI Key: KTJAWNZADNYGFD-UHFFFAOYSA-N
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Description

Diethyl octadecylpropanedioate is an organic compound with the molecular formula C25H48O4 It is a derivative of diethyl malonate, where the hydrogen atoms on the central carbon are replaced by an octadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl octadecylpropanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an octadecyl halide (e.g., octadecyl bromide) to form this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl octadecylpropanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl octadecylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl octadecylpropanedioate involves its interaction with various molecular targets. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the active octadecyl group. This group can then interact with lipid membranes, affecting their fluidity and function. The compound may also act as a precursor for the synthesis of other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl octadecylpropanedioate is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in lipid-related studies and industrial processes requiring non-polar compounds .

Properties

CAS No.

7154-71-4

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

diethyl 2-octadecylpropanedioate

InChI

InChI=1S/C25H48O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)28-5-2)25(27)29-6-3/h23H,4-22H2,1-3H3

InChI Key

KTJAWNZADNYGFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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